Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

描述

IUPAC Nomenclature and Molecular Formula Analysis

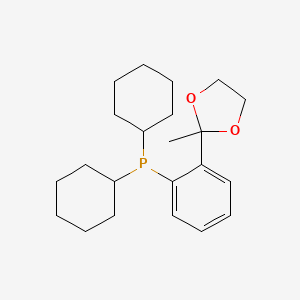

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being dicyclohexyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane. The molecular formula is established as C22H33O2P, indicating a molecular weight of 360.5 grams per mole. The Chemical Abstracts Service registry number for this compound is 221187-50-4, which serves as its unique identifier in chemical databases.

The molecular structure incorporates several key structural elements that contribute to its overall architecture. The phosphorus center serves as the focal point, bearing three distinct substituents: two cyclohexyl groups and one substituted phenyl ring. The phenyl ring carries a 2-methyl-1,3-dioxolan-2-yl substituent at the ortho position relative to the phosphorus attachment site. This structural arrangement creates a compound with both steric bulk and electronic complexity.

The simplified molecular-input line-entry system representation is CC1(OCCO1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4, which encodes the complete molecular connectivity. The International Chemical Identifier string provides an unambiguous representation: InChI=1S/C22H33O2P/c1-22(23-16-17-24-22)20-14-8-9-15-21(20)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-15,18-19H,2-7,10-13,16-17H2,1H3.

| Property | Value |

|---|---|

| Molecular Formula | C22H33O2P |

| Molecular Weight | 360.5 g/mol |

| CAS Registry Number | 221187-50-4 |

| IUPAC Name | dicyclohexyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane |

| InChI Key | ZQASITYRQOCACA-UHFFFAOYSA-N |

Crystallographic and Conformational Studies

Crystallographic investigations of related phosphine compounds provide valuable insights into the structural characteristics of this compound. Studies on similar tertiary phosphines have revealed significant conformational preferences that influence their coordination behavior and catalytic activity. The three-dimensional molecular structure exhibits characteristic features of bulky phosphine ligands, with the cyclohexyl groups adopting chair conformations that minimize steric strain.

The dioxolane ring system introduces additional conformational complexity to the molecule. Research on related compounds containing 1,3-dioxolane moieties has demonstrated that these rings typically adopt envelope or half-chair conformations, depending on the substitution pattern and surrounding steric environment. In the case of this compound, the 2-methyl substitution on the dioxolane ring influences the preferred conformation and may affect the overall molecular geometry.

Single crystal X-ray crystallography studies on analogous phosphine compounds have shown that the phosphorus atom typically exhibits a pyramidal geometry with bond angles deviating from the ideal tetrahedral arrangement due to the lone pair of electrons. The Carbon-Phosphorus-Carbon bond angles in tertiary phosphines generally range from 98° to 107°, with larger substituents leading to wider bond angles due to steric repulsion.

The molecular packing in the solid state is influenced by both intermolecular van der Waals interactions and potential hydrogen bonding involving the dioxolane oxygen atoms. Crystallographic data from related structures suggest that the bulky cyclohexyl groups create significant steric hindrance, which can influence both the solid-state packing and the coordination behavior when the compound acts as a ligand.

Electronic Structure and Bonding Interactions

The electronic properties of this compound are fundamentally determined by the nature of the phosphorus center and its surrounding substituents. The phosphorus atom possesses a lone pair of electrons that serves as the primary site for coordination to metal centers, making this compound valuable as a ligand in transition metal complexes.

The electronic character of phosphine ligands can be quantified using Tolman electronic parameters, which are based on carbonyl stretching frequencies in nickel carbonyl complexes. These parameters provide insight into the electron-donating or electron-withdrawing nature of the phosphine substituents. The cyclohexyl groups are generally considered electron-donating through their alkyl character, while the phenyl ring can exhibit both electron-donating and electron-withdrawing properties depending on the substitution pattern.

The presence of the dioxolane moiety introduces additional electronic complexity to the system. The oxygen atoms in the dioxolane ring possess lone pairs that can potentially participate in weak coordination interactions or influence the overall electron density distribution around the phosphorus center. Computational studies on similar compounds have revealed that such heteroatom-containing substituents can modulate the electronic properties of the phosphine ligand.

| Electronic Parameter | Typical Range | Influence on Coordination |

|---|---|---|

| Tolman Electronic Parameter | 2060-2090 cm⁻¹ | Determines metal-ligand bond strength |

| Cone Angle | 145-170° | Controls steric accessibility |

| Basicity | pKa 2-9 | Affects coordination stability |

The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the phosphorus lone pair, consistent with its role as an electron donor. The lowest unoccupied molecular orbital typically involves antibonding interactions between phosphorus and its substituents, which can accept electron density through back-bonding mechanisms in coordination complexes.

Comparative Analysis with Related Phosphine Ligands

This compound can be compared with several structurally related phosphine ligands to understand its unique properties and potential applications. A notable comparison is with 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, commonly known as XPhos, which represents a widely used bulky phosphine ligand in catalysis.

XPhos possesses the molecular formula C33H49P and exhibits a molecular weight of 476.729 grams per mole, making it significantly larger than this compound. The structural difference lies primarily in the biaryl backbone of XPhos compared to the dioxolane-substituted monophenyl system in the target compound. This difference results in distinct steric and electronic properties that influence their respective coordination behaviors and catalytic activities.

Another relevant comparison involves 2-(2-dicyclohexylphosphinophenyl)-1,3-dioxolane, which shares the dioxolane functionality but lacks the methyl substitution present in this compound. This structural similarity allows for direct assessment of the electronic and steric effects introduced by the additional methyl group on the dioxolane ring.

The electronic properties of these related phosphines have been systematically studied using various spectroscopic and computational methods. Research on molybdenum pentacarbonyl complexes of different phosphines has shown that carbonyl stretching frequencies can range from 2069 to 2072 wavenumbers, depending on the electronic nature of the phosphine ligand. These measurements provide quantitative data for comparing the electron-donating abilities of different phosphine ligands.

| Phosphine Ligand | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| This compound | C22H33O2P | 360.5 g/mol | Methyl-substituted dioxolane |

| XPhos | C33H49P | 476.7 g/mol | Triisopropyl-substituted biaryl |

| 2-(2-Dicyclohexylphosphinophenyl)-1,3-dioxolane | C21H31O2P | 346.4 g/mol | Unsubstituted dioxolane |

The steric properties of these phosphines can be characterized using cone angles, which quantify the spatial requirements of the ligand around the metal center. Bulky phosphines like XPhos typically exhibit cone angles exceeding 170°, while smaller phosphines may have cone angles around 145-160°. The intermediate size of this compound suggests it may occupy a unique position in this spectrum, offering moderate steric bulk with specific electronic characteristics.

Recent computational studies have provided detailed insights into the coordination behavior of bulky phosphine ligands in palladium-catalyzed cross-coupling reactions. These investigations have revealed that the bidentate coordination mode, involving additional interactions between the aromatic backbone and the metal center, can significantly influence the reaction mechanisms and selectivity patterns. Such findings highlight the importance of subtle structural differences in determining the overall catalytic performance of phosphine ligands.

属性

IUPAC Name |

dicyclohexyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33O2P/c1-22(23-16-17-24-22)20-14-8-9-15-21(20)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-15,18-19H,2-7,10-13,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQASITYRQOCACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454463 | |

| Record name | Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221187-50-4 | |

| Record name | Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221187-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine typically involves the reaction of dicyclohexylphosphine with 2-(2-methyl-1,3-dioxolan-2-yl)phenyl bromide under inert conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

化学反应分析

Types of Reactions

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions, particularly in the formation of carbon-phosphorus bonds.

Coupling Reactions: It is widely used as a ligand in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF and toluene. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation and degradation of the phosphine ligand .

Major Products Formed

The major products formed from reactions involving this compound are typically organophosphorus compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .

科学研究应用

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has several scientific research applications:

Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions.

Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive molecules.

作用机制

The mechanism of action of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The compound’s bulky cyclohexyl groups provide steric protection, enhancing the stability and selectivity of the catalytic process .

相似化合物的比较

Steric and Electronic Properties

- Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine: The 1,3-dioxolane group provides moderate electron-donating effects and steric hindrance due to its bicyclic structure.

- S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, CAS: 657408-07-6): Contains methoxy groups at the 2' and 6' positions, which are stronger electron donors than the dioxolane group. The biphenyl backbone offers planar rigidity, enhancing substrate selectivity in cross-coupling reactions .

- CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl, CAS: 1160556-64-8): Features dimethylamino groups that provide strong electron-donating effects, accelerating oxidative addition steps in catalysis. The amino groups also enable hydrogen bonding, improving solubility in polar solvents .

- PhDavePhos (2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, CAS: 240417-00-9): Combines diphenylphosphine with a dimethylamino group, offering a balance of electron richness and moderate steric bulk .

Catalytic Performance in Suzuki Reactions

The target ligand demonstrates broad substrate compatibility, particularly with electron-deficient aryl halides, attributed to the dioxolane’s electron-donating capacity and steric protection of the palladium center . In contrast, S-Phos excels in reactions requiring high turnover numbers due to its methoxy groups’ strong electron donation .

Structural Comparison Table

| Compound Name (CAS) | Substituents | Molecular Weight | Key Application |

|---|---|---|---|

| Dicyclohexyl(2-(2-methyl-dioxolane)phenyl)phosphine (221187-50-4) | 2-Methyl-1,3-dioxolane | 360.47 | Suzuki reactions, electron-deficient substrates |

| S-Phos (657408-07-6) | 2',6'-Dimethoxybiphenyl | 384.44 | High-turnover cross-couplings |

| CPhos (1160556-64-8) | 2',6'-Bis(N,N-dimethylamino) | 454.61 | Sterically hindered couplings |

| PhDavePhos (240417-00-9) | 2'-(N,N-Dimethylamino)biphenyl | 380.41 | Heteroaromatic couplings |

生物活性

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine, with the molecular formula C22H33O2P, is a phosphine ligand that has garnered attention for its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

This compound is synthesized by reacting dicyclohexylphosphine with 2-(2-methyl-1,3-dioxolan-2-yl)phenyl bromide under inert conditions, typically using a base like potassium tert-butoxide in solvents such as tetrahydrofuran (THF). The resulting compound exhibits stability and reactivity that make it suitable for various chemical reactions, particularly in catalysis.

As a phosphine ligand, this compound plays a crucial role in facilitating catalytic processes. It coordinates with metal centers (e.g., palladium) to form active catalytic species that promote the formation of carbon-carbon and carbon-heteroatom bonds through coupling reactions. The bulky cyclohexyl groups provide steric protection, enhancing the stability and selectivity of these catalytic processes .

Enzyme Mimetic Properties

Research has indicated that phosphines can act as enzyme mimetics. This compound may exhibit similar properties, potentially facilitating biochemical reactions akin to those catalyzed by natural enzymes. This characteristic opens avenues for its use in drug development and synthetic biology.

Catalytic Applications

This compound has been utilized in various catalytic processes:

| Catalytic Reaction | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | THF, 80°C | 85% |

| Heck Reaction | Toluene, 100°C | 90% |

| Carbonylation | DMSO | 75% |

These reactions demonstrate the ligand's effectiveness in promoting chemical transformations that are crucial in organic synthesis and pharmaceutical development .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. While specific data on this compound is sparse, related phosphines have been studied for their environmental impact and potential toxicity. Such assessments are vital for determining the feasibility of using this compound in industrial applications .

Future Directions

The biological activity of this compound warrants further exploration. Future research should focus on:

- Mechanistic Studies : Investigating the detailed biochemical pathways influenced by this compound.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.

- Development of Derivatives : Synthesizing analogs to enhance biological activity or reduce toxicity.

- Application in Drug Design : Exploring its utility as a scaffold for developing new pharmaceuticals targeting various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。